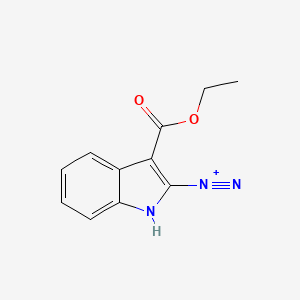
3-(Ethoxycarbonyl)-1H-indole-2-diazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxycarbonyl)-1H-indole-2-diazonium is a diazonium compound derived from indole, a heterocyclic aromatic organic compound. The presence of the ethoxycarbonyl group at the 3-position and the diazonium group at the 2-position of the indole ring makes this compound unique. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium typically involves the diazotization of 3-(Ethoxycarbonyl)-1H-indole. This process can be achieved by treating 3-(Ethoxycarbonyl)-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors could be advantageous in industrial settings to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3-(Ethoxycarbonyl)-1H-indole-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated indoles, cyanated indoles.
Azo Compounds: Azo dyes and pigments.
Hydrazine Derivatives: Hydrazino-indoles.
科学研究应用
3-(Ethoxycarbonyl)-1H-indole-2-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Potential use in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive indole derivatives.
Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.
作用机制
The mechanism of action of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium primarily involves its ability to form reactive intermediates, such as nitrenes and radicals, through the loss of nitrogen gas. These intermediates can then participate in various chemical reactions, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
相似化合物的比较
Similar Compounds
3-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-amine: Contains an amine group at the 2-position instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-thiol: Features a thiol group at the 2-position.
Uniqueness
The presence of the diazonium group in 3-(Ethoxycarbonyl)-1H-indole-2-diazonium makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives through substitution and coupling reactions, which is not as easily achievable with the similar compounds listed above.
属性
CAS 编号 |
746597-93-3 |
|---|---|
分子式 |
C11H10N3O2+ |
分子量 |
216.22 g/mol |
IUPAC 名称 |
3-ethoxycarbonyl-1H-indole-2-diazonium |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1 |
InChI 键 |
PCVBBVPSSDBLSF-UHFFFAOYSA-O |
规范 SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
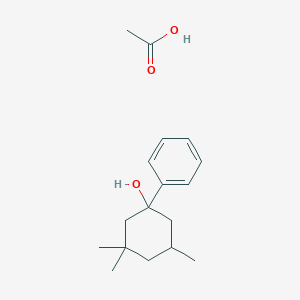
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
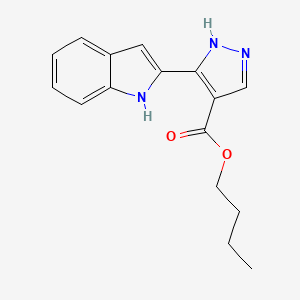
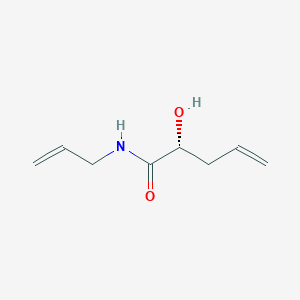

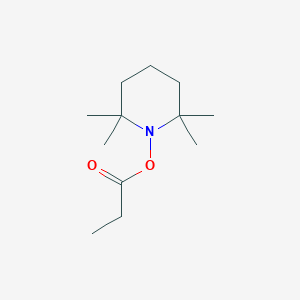
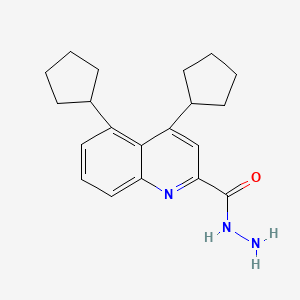
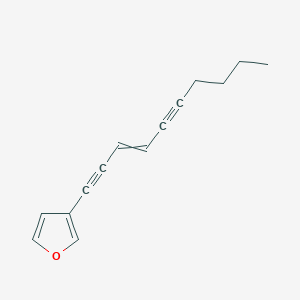
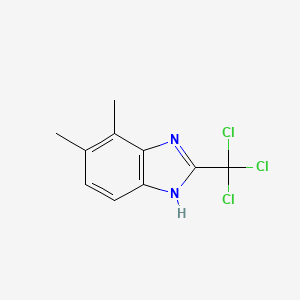
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
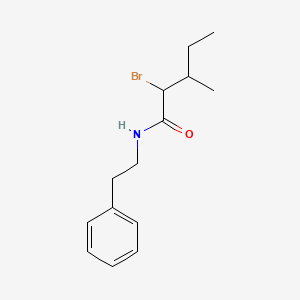
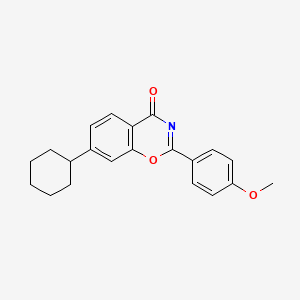
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
